molecular formula C35H56O9 B190804 Cimiracemoside C CAS No. 256925-92-5

Cimiracemoside C

Katalognummer B190804
CAS-Nummer: 256925-92-5
Molekulargewicht: 620.8 g/mol
InChI-Schlüssel: BTPYUWOBZFGKAI-BKJHYQRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cimiracemoside C, also known as Cimicifugoside M, is an active component of Cimicifuga racemosa . It has the potential to activate AMPK and may have potential activity against diabetes .


Molecular Structure Analysis

The molecular formula of Cimiracemoside C is C35H56O9 . It belongs to the class of compounds known as terpenoids triterpenes .


Physical And Chemical Properties Analysis

Cimiracemoside C is a white to off-white solid . It has a molecular weight of 620.81 . It is soluble in DMSO, pyridine, methanol, and ethanol .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

Field

The specific scientific field is Oncology , specifically Breast Cancer Research .

Summary of the Application

Cimicifugoside M is used in the treatment of breast cancer. It’s one of the active compounds in Cimicifugae rhizoma, a traditional medicine used for breast cancer treatment .

Methods of Application

The research employs a combination of network pharmacology, molecular docking, and molecular dynamics simulations to uncover the most potent phytochemical within Cimicifugae rhizoma .

Results or Outcomes

The study demonstrates that Cimicifugae rhizoma exerts its effects in breast cancer treatment through a multi-component, multi-target synergistic approach . Furthermore, it proposes that Cimigenol, targeting AKT-1, represents the most effective compound .

Application in Traditional Medicine

Field

The specific scientific field is Pharmacology , specifically Traditional Chinese Medicine .

Summary of the Application

Cimicifugoside M is one of the active compounds in Cimicifugae Rhizoma, a traditional Chinese medicine used to treat various conditions .

Methods of Application

The application involves the use of the dried rhizome of Cimicifuga foetida L., Cimicifuga dahurica (Turcz.) Maxim. and Cimicifuga heracleifolia Kom .

Results or Outcomes

The crude extracts and its constituents had various pharmacological properties such as anti-inflammatory, antitumor, antiviral, antioxidant, neuroprotective, anti-osteoporosis and relieving menopausal symptoms .

Safety And Hazards

Cimiracemoside C is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. Prolonged exposure can lead to serious damage to health .

Zukünftige Richtungen

While Cimiracemoside C has shown potential activity against diabetes, more research is needed to fully understand its mechanisms and potential therapeutic applications .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYUWOBZFGKAI-BKJHYQRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimiracemoside C

CAS RN

256925-92-5
Record name Cimiracemoside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIRACEMOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimiracemoside C
Reactant of Route 2
Cimiracemoside C
Reactant of Route 3
Cimiracemoside C
Reactant of Route 4
Cimiracemoside C
Reactant of Route 5
Cimiracemoside C
Reactant of Route 6
Cimiracemoside C

Citations

For This Compound
64
Citations
SN Chen, DS Fabricant, ZZ Lu, HHS Fong… - Journal of Natural …, 2002 - ACS Publications
… 2000, 63, 905−910, in this paper this compound was named cimiracemoside C. … 2000, 63, 905−910, in this paper this compound was named cimiracemoside C. …
Number of citations: 77 pubs.acs.org
Y Shao, A Harris, M Wang, H Zhang… - Journal of natural …, 2000 - ACS Publications
… Cimiracemoside C (3) was isolated as a white powder. Its molecular formula, C 35 H 56 O 9, … with those of cimiracemoside C. The data were similar to those of cimiracemoside C, except …
Number of citations: 137 pubs.acs.org
JX Li, ZY Yu - Current medicinal chemistry, 2006 - ingentaconnect.com
Cimicifugae Rhizoma, mainly originated from C. acerina, C. dahurica, C. foetida, C. heracleifolia, C. racemosa and C. simplex, has long been used in traditional medicine system. …
Number of citations: 106 www.ingentaconnect.com
C Moser, SP Vickers, R Brammer, SC Cheetham… - Phytomedicine, 2014 - Elsevier
… Ze 450 and some of its components (23-epi-26-deoxyactein, protopine and cimiracemoside C) were investigated in vitro for their effects on AMP-activated protein kinase (AMPK) …
Number of citations: 31 www.sciencedirect.com
B Jiang, F Kronenberg, P Nuntanakorn… - Journal of Agricultural …, 2006 - ACS Publications
… Three of the 11 products were found to contain the marker compound cimifugin and not cimiracemoside C, thereby indicating that these plants contain Asian Actaea instead of black …
Number of citations: 121 pubs.acs.org
L Disch, K Forsch, B Siewert, J Drewe… - Journal of Pharmaceutical …, 2017 - Elsevier
Cimicifuga racemosa products are widely used in the treatment of climacteric symptoms. The aim of this study was to evaluate C racemosa extract Ze 450 according to …
Number of citations: 8 www.sciencedirect.com
EV Zhokhova, YA Protasova - Обзоры по клинической …, 2017 - cyberleninka.ru
… Ze 450 and some of its components (23-epi-26-deoxyactein, protopine and cimiracemoside C) were investigated in vitro for their effects on AMP-activated protein kinase (AMPK) …
Number of citations: 2 cyberleninka.ru
SY Tankeu, I Vermaak, W Chen… - Berichte aus dem …, 2019 - search.ebscohost.com
… This was confirmed with the investigation of the fragmentation patterns of three black cohosh markers (cimiracemoside C; 12-β,21-dihydroxycimigenol-3-OL-arabinoside and 24-O-…
Number of citations: 0 search.ebscohost.com
W Wuttke, D Seidlova-Wuttke - Maturitas, 2012 - maturitas.org
… Three of the 11 products were found to contain the marker compound cimifugin and not cimiracemoside C, thereby indicating that these plants contain Asian Actaea instead of Black …
Number of citations: 5 www.maturitas.org
S Tankeu, I Vermaak, W Chen, M Sandasi… - Planta …, 2018 - thieme-connect.com
… This was confirmed using the fragmentation patterns of three black cohosh markers (cimiracemoside C; 12-β,21-dihydroxycimigenol-3-O-L-arabinoside; and 24-O-…
Number of citations: 10 www.thieme-connect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.